molecular formula C10H15NO B1629796 1-(3-Ethyl-4-methoxyphenyl)methanamine CAS No. 744185-65-7

1-(3-Ethyl-4-methoxyphenyl)methanamine

Cat. No.: B1629796
CAS No.: 744185-65-7
M. Wt: 165.23 g/mol
InChI Key: FNFHKKFZRIVCEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Ethyl-4-methoxyphenyl)methanamine is a substituted benzylamine derivative characterized by a methoxy group at the para position and an ethyl group at the meta position on the phenyl ring, with a primary amine (-CH$2$NH$2$) attached to the aromatic core. This compound is structurally related to numerous methanamine derivatives, which are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science. Its unique substitution pattern distinguishes it from simpler analogs like 1-(3-methoxyphenyl)methanamine (, C$8$H${11}$NO) and 1-(4-methoxyphenyl)methanamine (CAS 224-90-0, ), which lack the ethyl substituent .

Properties

CAS No.

744185-65-7

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

(3-ethyl-4-methoxyphenyl)methanamine

InChI

InChI=1S/C10H15NO/c1-3-9-6-8(7-11)4-5-10(9)12-2/h4-6H,3,7,11H2,1-2H3

InChI Key

FNFHKKFZRIVCEW-UHFFFAOYSA-N

SMILES

CCC1=C(C=CC(=C1)CN)OC

Canonical SMILES

CCC1=C(C=CC(=C1)CN)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

The ethyl and methoxy substituents significantly influence the compound’s physicochemical and biological properties. Key analogs include:

Compound Name Substituents CAS Number Molecular Formula Key References
1-(3-Methoxyphenyl)methanamine 3-OCH$_3$ N/A C$8$H${11}$NO
1-(4-Methoxyphenyl)methanamine 4-OCH$_3$ 224-90-0 C$8$H${11}$NO
1-(3-Ethyl-4-methoxyphenyl)methanamine 3-C$2$H$5$, 4-OCH$_3$ Not provided C${10}$H${15}$NO N/A
1-(4-Ethoxyphenyl)ethanamine 4-OC$2$H$5$ 104294-63-5 C${10}$H${15}$NO
  • Electronic Effects : The electron-donating methoxy group enhances aromatic ring stability and influences hydrogen-bonding capacity, while the ethyl group increases hydrophobicity compared to methyl analogs .

Physicochemical Properties

NMR Spectral Data Comparison

NMR data from structurally related Schiff bases (e.g., N-benzylidene derivatives) highlight substitution-driven shifts:

Compound (Schiff Base) $^1$H NMR (δ, ppm) Key Peaks $^{13}$C NMR (δ, ppm) Key Peaks Reference
N-(4-Methylbenzylidene)-1-(p-tolyl)methanamine (4b) 8.24 (s, 1H, imine), 4.67 (s, 2H, CH$_2$) 161.8 (imine), 64.9 (CH$_2$)
N-(4-Methoxybenzylidene)-1-(4-methoxyphenyl)methanamine (4c) Similar imine proton shift, methoxy signals at ~3.8 ppm 161.8 (imine), 55–60 (OCH$_3$)

For this compound, the ethyl group (δ ~1.2–1.4 ppm for CH$3$, δ ~2.4–2.6 ppm for CH$2$) and methoxy (δ ~3.8 ppm) would dominate the spectrum, with amine protons typically appearing as broad singlets (~1.5–2.5 ppm).

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